(R)-butane-1,2-diol

Biocatalysis Enantioselective Oxidation Chiral Resolution

(R)-Butane-1,2-diol (CAS 40348-66-1) is the (R)-enantiomer of the vicinal diol butane-1,2-diol. This chiral compound, with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12, is a colorless to light yellow liquid.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 40348-66-1
Cat. No. B152391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-butane-1,2-diol
CAS40348-66-1
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCCC(CO)O
InChIInChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
InChIKeyBMRWNKZVCUKKSR-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-Butane-1,2-diol (CAS 40348-66-1) for Chiral Synthesis and Pharmaceutical Intermediates


(R)-Butane-1,2-diol (CAS 40348-66-1) is the (R)-enantiomer of the vicinal diol butane-1,2-diol [1]. This chiral compound, with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12, is a colorless to light yellow liquid . It is primarily utilized as a chiral building block in the asymmetric synthesis of complex organic molecules, particularly in pharmaceutical research and development . Its specific stereochemistry, defined by the R-configuration at the C2 carbon, is critical for applications demanding high stereochemical fidelity [1].

Critical Procurement Note: Why Racemic or Alternative Butanediols Cannot Substitute for (R)-Butane-1,2-diol


Direct substitution of (R)-butane-1,2-diol with its racemic mixture (RS)-butane-1,2-diol, its enantiomer (S)-butane-1,2-diol, or positional isomers (e.g., 1,3- or 1,4-butanediol) is not viable for applications requiring specific stereochemistry. The R-enantiomer's unique three-dimensional structure dictates its interaction with chiral environments, such as enzyme active sites or other chiral catalysts, leading to distinct reaction outcomes and product profiles [1]. As demonstrated in the following evidence, the use of the R-enantiomer versus the S-enantiomer or racemate can result in significantly different yields, enantiomeric purities, and synthetic pathways, directly impacting the viability and efficiency of downstream processes [2].

Quantitative Evidence for Selecting (R)-Butane-1,2-diol (CAS 40348-66-1) Over Its Analogs


Enzymatic Conversion to 1-Hydroxy-2-butanone: R-Enantiomer Shows Superior Biocatalytic Yield

In a comparative study using engineered E. coli biocatalysts, the (R)-enantiomer of 1,2-butanediol was converted to 1-hydroxy-2-butanone (HB) with a maximum yield of 341.35 mM from an initial 440 mM substrate concentration [1]. This was achieved using a whole-cell biocatalyst co-expressing (2R,3R)-butanediol dehydrogenase. In contrast, the corresponding (S)-enantiomer yielded only 188.80 mM from a 360 mM starting concentration under comparable conditions [1]. This data demonstrates a significant difference in biocatalytic efficiency between the two enantiomers for this industrially relevant transformation.

Biocatalysis Enantioselective Oxidation Chiral Resolution

Enantioselective Resolution: R-Enantiomer is the Non-Degraded Product in Microbial Resolution

The microorganism Geotrichum sp. WF9101 demonstrates enantioselective degradation of diols. It can degrade (S)-(+)-1,2-propanediol and (S)-(+)-1,3-butanediol, but is unable to degrade the corresponding (R)-enantiomers [1]. The study proposes this stereospecific secondary alcohol dehydrogenase can be used for the preparation of (R)-(-)-diols from their racemates [1]. This indicates that (R)-butane-1,2-diol is the desired, non-degraded product when racemic 1,2-butanediol is subjected to this specific microbial resolution process.

Microbial Resolution Enantioselective Degradation Chiral Pool

Enantioselective Synthesis of R-1,2-Diols Achieved with High Optical Purity

The enzyme glycerol dehydrogenase (GDH) from Enterobacter aerogenes has been shown to catalyze the enantioselective reduction of 1-hydroxy-2-butanone to (R)-1,2-butanediol with an enantiomeric excess (ee) of 95-98% [1]. This level of stereocontrol is critical for producing a high-purity chiral building block. In a separate study, an alcohol dehydrogenase was used to synthesize bulky 1,2-diols, achieving enantio- and diastereoselectivities exceeding 99% ee and de, respectively, for the resulting (R,R)-diols [2].

Asymmetric Synthesis Enzyme Catalysis Chiral Building Blocks

Critical Chiral Precursor for the Antitubercular Drug Ethambutol

1-Hydroxy-2-butanone (HB), a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol, is commercially obtained primarily via the oxidation of 1,2-butanediol [1]. Furthermore, a reported stereoselective synthesis of (S,S)-ethambutol was achieved using a chiral butanediol as a starting material, completing the synthesis in six steps with an overall yield of 53% and 98% enantiomeric purity of the final drug [2]. While this specific reference uses a chiral butanediol (not explicitly named), the dependence of the drug's stereochemistry on the chiral starting material underscores the critical role of enantiomerically pure 1,2-butanediols.

Pharmaceutical Synthesis Drug Intermediate Tuberculostatic Agent

Distinct Thermal Behavior Compared to Other Butanediol Isomers

A study on the glass-forming ability of butanediol isomers revealed significant differences in thermal behavior. For 1,2-butanediol and 1,3-butanediol, the glass transition was the only thermal event observed, whereas 1,4-butanediol readily underwent crystallization and showed no glass formation [1]. This distinct property of 1,2-butanediol is critical for applications requiring stable amorphous states, such as cryopreservation.

Physical Chemistry Thermal Analysis Cryopreservation

Optimal Research and Industrial Use Cases for (R)-Butane-1,2-diol (CAS 40348-66-1)


Biocatalytic Production of the Ethambutol Intermediate 1-Hydroxy-2-butanone

As demonstrated by Lin et al. [1], (R)-1,2-butanediol is a highly effective substrate for engineered E. coli biocatalysts to produce 1-hydroxy-2-butanone (HB). This process yields nearly twice as much HB from the R-enantiomer compared to the S-enantiomer. This scenario is directly relevant for pharmaceutical manufacturing groups developing cost-effective, enantioselective routes to ethambutol.

Preparation of Enantiopure (R)-Diols via Microbial Resolution

The enantioselective metabolism by Geotrichum sp. WF9101 provides a validated biological method for obtaining pure (R)-butane-1,2-diol from a racemic mixture [1]. This application is particularly suited for research laboratories and industrial biotech groups seeking a 'green chemistry' approach to isolate this valuable chiral building block from less expensive racemic feedstock.

Asymmetric Synthesis of Complex Chiral Molecules

The high enantiomeric purity of (R)-butane-1,2-diol, which can be achieved synthetically (ee 95-99%+) [1], makes it an ideal starting material for constructing more complex chiral molecules. Its two adjacent hydroxyl groups offer versatile handles for further functionalization in the asymmetric synthesis of pharmaceuticals, agrochemicals, or chiral ligands, where control over stereochemistry is paramount [2].

Cryopreservation and Amorphous-State Formulation Studies

Unlike 1,4-butanediol, 1,2-butanediol exhibits a strong tendency to form a stable glass (amorphous solid) without crystallizing [1]. This unique physical property positions it as a compound of interest for research into cryopreservation solutions for cells and tissues, and for pharmaceutical formulation studies where a stable amorphous matrix is desired to enhance drug solubility or stability.

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